N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Description
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O2S3 and its molecular weight is 396.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
The chemical structure of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, though not directly mentioned, is related to a class of compounds that have been synthesized and evaluated for potential antitumor activities. In one study, derivatives bearing different heterocyclic ring systems, synthesized using a similar core structure, exhibited considerable anticancer activity against various human tumor cell lines. This demonstrates the potential of such compounds in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research into derivatives of related structures has shown significant antimicrobial activity, including against mycobacteria, highlighting the potential for development into new antimicrobial agents. For instance, rhodanine-3-acetic acid derivatives have been synthesized and shown to be active against a panel of bacteria and fungi, with some compounds exhibiting high activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Antioxidant and Anti-inflammatory Properties
Compounds with structures closely related to this compound have been investigated for their antioxidant and anti-inflammatory activities. A series of novel derivatives have been synthesized and evaluated, showing promising antioxidant activity in various assays and excellent anti-inflammatory activity, suggesting their potential therapeutic applications in managing inflammation and oxidative stress-related conditions (Koppireddi et al., 2013).
Anticonvulsant Evaluation
Another study focused on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, showing that some compounds exhibited significant anticonvulsant activity. This highlights the potential of similar structures for development into anticonvulsant drugs, providing a basis for further research into their mechanism of action and efficacy (Nath et al., 2021).
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S3/c1-21-10-2-4-11(5-3-10)22-9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUDVMCBYHMRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.